3-Chloro-6-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylbenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amine group, forming aniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chlorine atom.
Methylation: Finally, a methyl group is introduced to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-Chloro-6-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylbenzene-1,2-diamine
- 2-Chloro-5-methylbenzene-1,2-diamine
- 3-Chloro-4-methylbenzene-1,2-diamine
Uniqueness
3-Chloro-6-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3 |
InChI Key |
ICJPXZSXJFUTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.